METHYL 2-{[(ADAMANTAN-1-YL)CARBAMOYL]AMINO}BENZOATE

Catalog No.
S3175423
CAS No.
836663-52-6
M.F
C19H24N2O3
M. Wt
328.412
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
METHYL 2-{[(ADAMANTAN-1-YL)CARBAMOYL]AMINO}BENZOAT...

CAS Number

836663-52-6

Product Name

METHYL 2-{[(ADAMANTAN-1-YL)CARBAMOYL]AMINO}BENZOATE

IUPAC Name

methyl 2-(1-adamantylcarbamoylamino)benzoate

Molecular Formula

C19H24N2O3

Molecular Weight

328.412

InChI

InChI=1S/C19H24N2O3/c1-24-17(22)15-4-2-3-5-16(15)20-18(23)21-19-9-12-6-13(10-19)8-14(7-12)11-19/h2-5,12-14H,6-11H2,1H3,(H2,20,21,23)

InChI Key

VUBCJUDHQPWFOR-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=CC=C1NC(=O)NC23CC4CC(C2)CC(C4)C3

solubility

not available

Medicinal Chemistry and Drug Development

Specific Scientific Field: Medicinal chemistry and drug development.

Summary of Application: Methyl 2-(1-adamantylcarbamoylamino)benzoate has shown promise as a potential drug candidate due to its unique structure. Researchers are investigating its pharmacological activities, including antifungal, antihypertensive, and anti-cancer properties . The compound’s adamantane scaffold provides stability and rigidity, which can enhance drug binding to specific targets.

Experimental Procedures:

    Synthesis: Methyl 2-(1-adamantylcarbamoylamino)benzoate can be synthesized through organic reactions involving adamantane derivatives and benzoic acid. Various synthetic routes exist, including amidation and esterification reactions.

    Characterization: Researchers use techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the compound’s structure.

    In vitro Assays: The compound’s biological activity is evaluated using cell-based assays, enzyme inhibition studies, and receptor binding assays.

Results and Outcomes:

    Antifungal Activity: Methyl 2-(1-adamantylcarbamoylamino)benzoate exhibits potent antifungal effects against various fungal strains.

    Antihypertensive Properties: In animal models, the compound has demonstrated blood pressure-lowering effects.

    Anti-Cancer Potential: Researchers are investigating its role in inhibiting cancer cell growth.

Materials Science: Surface Modification

Specific Scientific Field: Materials science and surface modification.

Summary of Application: Researchers explore the use of Methyl 2-(1-adamantylcarbamoylamino)benzoate for modifying surfaces of materials, such as nanoparticles, polymers, and thin films. The compound’s functional groups can enhance adhesion, stability, and reactivity.

Experimental Procedures:

    Surface Coating: The compound is applied to material surfaces via spin coating, dip coating, or chemical vapor deposition.

    Characterization: Techniques like atomic force microscopy (AFM) and contact angle measurements assess surface properties.

Results and Outcomes:

    Hydrophobic Surfaces: Coating surfaces with Methyl 2-(1-adamantylcarbamoylamino)benzoate imparts hydrophobicity, useful for water-repellent coatings.

    Biocompatible Coatings: Researchers explore its use in biomedical implants and drug delivery systems.

Methyl 2-{[(adamantan-1-yl)carbamoyl]amino}benzoate is a chemical compound characterized by its unique adamantane structure, which imparts significant rigidity and stability. The compound features a methyl ester group, an amine group, and a carbamoyl moiety attached to a benzoate framework. Its molecular formula is C21H28N2O5C_{21}H_{28}N_{2}O_{5} with a molecular weight of approximately 388.5 g/mol. The compound's structure can be represented by the IUPAC name "methyl 2-(1-adamantylcarbamoylamino)-4,5-dimethoxybenzoate," highlighting its complex arrangement of functional groups that contribute to its chemical properties and potential applications in various fields.

  • Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄), yielding amines or alcohols.
  • Substitution: Nucleophilic substitution reactions may occur at the carbamoyl or methoxy groups, resulting in various derivatives. These reactions are essential for modifying the compound to enhance its biological activity or to create new materials.

The biological activity of methyl 2-{[(adamantan-1-yl)carbamoyl]amino}benzoate is of particular interest in medicinal chemistry. Compounds containing adamantane structures have been studied for their potential therapeutic effects in treating neurological disorders and type-2 diabetes, as well as exhibiting antiviral properties . The unique structural features of this compound allow it to interact favorably with biological targets such as enzymes and receptors, potentially leading to significant pharmacological effects.

The synthesis of methyl 2-{[(adamantan-1-yl)carbamoyl]amino}benzoate typically involves multiple steps. A common method includes the reaction of adamantan-1-yl isocyanate with methyl 2-amino-4,5-dimethoxybenzoate under controlled conditions. This reaction is generally performed in an inert atmosphere to prevent unwanted side reactions, ensuring high yield and purity of the final product. Industrial production may employ automated reactors and continuous flow systems to optimize reaction conditions and scale up production efficiently .

Synthetic Route Example:

  • Reactants: Adamantan-1-yl isocyanate and methyl 2-amino-4,5-dimethoxybenzoate.
  • Conditions: Inert atmosphere, controlled temperature.
  • Outcome: Formation of methyl 2-{[(adamantan-1-yl)carbamoyl]amino}benzoate.

Methyl 2-{[(adamantan-1-yl)carbamoyl]amino}benzoate has several notable applications:

  • Medicinal Chemistry: It serves as a potential pharmacophore in drug design due to its ability to interact with specific biological targets.
  • Materials Science: The compound's unique properties make it suitable for developing advanced materials, including polymers and nanomaterials.
  • Organic Synthesis: It acts as a versatile intermediate in synthesizing more complex molecules, facilitating new synthetic methodologies .

Studies on the interactions of methyl 2-{[(adamantan-1-yl)carbamoyl]amino}benzoate with various biological targets are crucial for understanding its pharmacological potential. The adamantane moiety contributes to enhanced binding affinity and selectivity due to its rigid structure. The carbamoyl group can form hydrogen bonds with target molecules, while the dimethoxybenzoate structure allows for π-π interactions and other non-covalent interactions that are significant in drug-receptor binding .

Methyl 2-{[(adamantan-1-yl)carbamoyl]amino}benzoate shares structural similarities with several other compounds that also contain adamantane moieties or similar functionalities. Here are some comparable compounds:

Compound NameStructure CharacteristicsUnique Features
Methyl 2-{[(adamantan-1-yl)carbamoyl]amino}acetateContains an acetyl group instead of benzoateSimpler structure; potential for different biological activity
AdamantaneCore structure without additional functional groupsBasic adamantane framework known for antiviral properties
AdamantylamineAmino group attached directly to adamantaneFocused on amine reactivity; used in various organic syntheses

These compounds highlight the versatility of the adamantane structure while showcasing how modifications can lead to different chemical behaviors and applications. Methyl 2-{[(adamantan-1-yl)carbamoyl]amino}benzoate stands out due to its complex arrangement of functional groups that enhance its potential use in medicinal chemistry and materials science .

XLogP3

4.2

Dates

Last modified: 08-18-2023

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